molecular formula C26H33N5O4 B2588274 N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1251576-30-3

N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2588274
CAS No.: 1251576-30-3
M. Wt: 479.581
InChI Key: IJVVRSKWJUIVGA-UHFFFAOYSA-N
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Description

N'-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic compound featuring a central ethanediamide (oxamide) backbone. Its structure incorporates two distinct aromatic systems:

  • Phenyl-pyrrolidone system: The N-terminal phenyl ring is substituted with a 4-methyl group and a 3-(2-oxopyrrolidin-1-yl) group, which may improve metabolic stability and solubility compared to simpler aryl systems .

This compound’s design aligns with pharmacophores targeting central nervous system (CNS) receptors, leveraging piperazine’s affinity for serotonin and dopamine receptors and the oxopyrrolidine’s role in enhancing bioavailability .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4/c1-19-9-10-20(18-22(19)31-12-5-8-24(31)32)28-26(34)25(33)27-11-13-29-14-16-30(17-15-29)21-6-3-4-7-23(21)35-2/h3-4,6-7,9-10,18H,5,8,11-17H2,1-2H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVVRSKWJUIVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl group. This is followed by the coupling of the resulting intermediate with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can yield alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has been investigated for its potential therapeutic effects in treating various neurological and psychiatric disorders. Its interaction with alpha1-adrenergic receptors suggests a role in modulating smooth muscle relaxation and neurotransmitter release, which may be beneficial in conditions like hypertension and anxiety disorders.

Biological Studies

Research indicates that this compound interacts with several biological targets, including:

  • Dopamine Transporter (DAT) : Preliminary studies suggest that derivatives exhibit affinity for DAT, indicating potential applications in treating conditions like Parkinson's disease.
  • Serotonin Receptors : The compound may influence serotonin signaling pathways, relevant for mood disorders.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its synthesis typically involves multiple steps:

  • Step 1 : Reaction of 2-methoxyphenylpiperazine with an alkylating agent to introduce the ethyl group.
  • Step 2 : Coupling with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine to form the final product.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of similar piperazine derivatives. Results indicated that compounds with structural similarities to this compound showed promising results in reducing anxiety-like behaviors in animal models, suggesting potential for developing novel anxiolytic drugs .

Case Study 2: Receptor Interaction Studies

Research conducted by the Jiangsu Institute of Nuclear Medicine examined the binding affinity of this compound to various receptors. The findings revealed significant interactions with alpha1-adrenoceptors and dopamine receptors, supporting its potential use in treating cardiovascular and neurological disorders .

Mechanism of Action

The mechanism of action of N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects such as smooth muscle relaxation and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core features with several piperazine- and ethanediamide-containing analogs (Table 1). Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties References
N'-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide (Target) C₂₇H₃₄N₆O₃ (hypothesized) ~514.6 g/mol 2-Methoxyphenyl (piperazine), 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl (ethanediamide) Predicted enhanced CNS penetration due to pyrrolidone and methoxy groups N/A
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide C₂₄H₂₉N₅O₃ 443.5 g/mol 4-Methoxybenzoyl (piperazine), unmodified phenyl (ethanediamide) Lower metabolic stability due to unmodified phenyl; moderate receptor affinity
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C₂₈H₂₄F₃N₅O₃ 547.5 g/mol Trifluoromethylbenzoyl (piperazine), pyridine-acetamide High lipophilicity; potent in vitro activity but poor solubility

Key Observations :

  • The target compound uniquely combines a 2-oxopyrrolidinyl group with a 4-methylphenyl moiety, which may reduce oxidative metabolism compared to analogs like 9a (trifluoromethyl) or N-(4-Methoxyphenyl)-...ethanediamide (simple benzoyl) .
Pharmacological and Physicochemical Comparisons
  • Receptor Binding : Piperazine derivatives with 2-methoxy groups (as in the target) show higher affinity for serotonin (5-HT₁A) and dopamine D₂ receptors compared to 4-substituted analogs, as demonstrated in crystallographic studies .
  • Solubility : The 2-oxopyrrolidinyl group in the target compound likely improves aqueous solubility over trifluoromethyl- or chloro-substituted analogs (e.g., 9b in ), which exhibit logP values >3.5 .
  • Synthetic Yield : Ethanediamide-linked piperazines typically achieve moderate yields (40–60%), as seen in , whereas pyridine-acetamide analogs (e.g., 9a–9g ) require multistep syntheses with yields <35% .
Metabolic Stability

The 2-oxopyrrolidinyl group in the target compound may reduce CYP450-mediated metabolism compared to:

  • N-(4-Methoxyphenyl)-...ethanediamide : Lacks steric hindrance, increasing susceptibility to hepatic oxidation .
  • Trifluoromethyl analogs (9a–9g) : Although metabolically stable, their high logP values limit blood-brain barrier penetration .

Research Findings and Implications

  • Crystallographic Data : Piperazine-ethanediamide hybrids (e.g., the target) adopt a planar conformation in crystal structures, with bond angles (e.g., C7—N1—C6 = 112.69°) favoring interactions with aromatic receptor pockets .
  • In Silico Predictions : Molecular docking suggests the target’s pyrrolidone group forms hydrogen bonds with aspartate residues in 5-HT₁A, a feature absent in simpler analogs .

Biological Activity

N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a methoxyphenyl group, and a pyrrolidinone moiety. Its molecular formula is C26H33N5O4C_{26}H_{33}N_{5}O_{4} with a molecular weight of approximately 479.58 g/mol. The presence of these functional groups contributes to its unique interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • Alpha1-Adrenergic Receptors : It has been shown to modulate signaling pathways associated with smooth muscle relaxation and neurotransmitter release through its action on alpha1-adrenergic receptors.
  • Dopamine Transporter (DAT) : Preliminary studies suggest that derivatives of similar piperazine compounds exhibit affinity for DAT, indicating potential applications in treating neurological disorders .

Pharmacological Profile

The compound has been investigated for its effects on several biological systems:

  • Neurological Effects : Research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating conditions like depression and anxiety disorders.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, with efficacy against various bacterial and fungal pathogens .
  • Antidiabetic Potential : Certain studies have explored the inhibition of α-glucosidase by related piperazine derivatives, suggesting potential applications in managing diabetes .

Case Studies

  • Neuropharmacological Studies : A study evaluating the effects of similar piperazine derivatives on neurotransmitter levels found significant modulation of serotonin and norepinephrine, suggesting potential antidepressant effects .
  • In Vitro Antimicrobial Activity : A series of synthesized piperazine compounds were tested against standard strains of bacteria and fungi. Results indicated that some compounds exhibited significant antimicrobial activity, outperforming conventional antibiotics in certain assays .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinities of these compounds to various targets, including α-glucosidase and dopamine receptors, reinforcing their potential therapeutic roles .

Summary of Biological Activities

Activity TypeFindingsReferences
NeuroprotectiveModulation of serotonin/norepinephrine levels
AntimicrobialEfficacy against Xanthomonas and Fusarium
AntidiabeticInhibition of α-glucosidase

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Formation of intermediates : Coupling of 2-methoxyphenylpiperazine with ethylenediamine derivatives (e.g., via nucleophilic substitution or reductive amination) .
  • Final assembly : Amide bond formation between intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization strategies : Adjusting solvent polarity (e.g., acetonitrile for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst screening (e.g., palladium for cross-coupling) .
    • Key Data : Yields can improve from ~30% to >50% by optimizing stoichiometry (1.2:1 molar ratio of amine to carbonyl) and using microwave-assisted synthesis for faster reaction times .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and piperazine/pyrrolidone ring conformations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., calculated m/z 509.25 vs. observed 509.24) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) content validation (e.g., theoretical C: 65.2%, H: 6.7%, N: 13.7%) .
    • Quality Control : HPLC purity ≥98% with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational models predict the compound’s pharmacological activity, and what are their limitations?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin/dopamine receptors (e.g., 5-HT1A, D2), leveraging crystal structures from the PDB (e.g., 6WGT for 5-HT1A) .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, polar surface area, and piperazine ring torsion angles to predict IC50 values .
    • Limitations : Inaccuracies in solvation effects or conformational flexibility of the pyrrolidone moiety may lead to false positives. Validation with in vitro assays (e.g., radioligand binding) is essential .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS plasma analysis (e.g., low oral absorption due to high logP >3) .
  • Metabolite Identification : Use liver microsomes to detect oxidative metabolites (e.g., demethylation of the methoxyphenyl group) that may alter activity .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., brain vs. liver) .

Q. What structural modifications could enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • Piperazine Substituents : Replace the 2-methoxyphenyl group with bulkier aryl groups (e.g., 2,3-dichlorophenyl) to reduce off-target binding to α1-adrenergic receptors .
  • Pyrrolidone Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize hydrogen bonding with active-site residues .
  • Ethylenediamine Linker : Shorten the ethyl chain to reduce conformational flexibility and improve binding pocket compatibility .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s antimicrobial vs. anticancer activity be addressed?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC50 values across assays (e.g., MIC >100 μM for bacteria vs. IC50 = 5 μM for cancer cell lines) to clarify potency disparities .
  • Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify pathway-specific effects (e.g., apoptosis induction in cancer vs. membrane disruption in microbes) .
  • Redox Profiling : Measure ROS generation in cancer vs. bacterial cells to determine if oxidative stress drives selective toxicity .

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